Tert-butyl-dimethyl-(3-piperidylmethoxy)silane
CAS No.:
Cat. No.: VC13688184
Molecular Formula: C12H27NOSi
Molecular Weight: 229.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H27NOSi |
|---|---|
| Molecular Weight | 229.43 g/mol |
| IUPAC Name | tert-butyl-dimethyl-(piperidin-3-ylmethoxy)silane |
| Standard InChI | InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-7-6-8-13-9-11/h11,13H,6-10H2,1-5H3 |
| Standard InChI Key | LGRNCIPHZAOULB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CCCNC1 |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCCNC1 |
Introduction
Synthesis and Applications
The synthesis of Tert-Butyl-Dimethyl-(3-Piperidylmethoxy)Silane likely involves the reaction of a 3-piperidylmethanol with tert-Butyldimethylsilyl chloride in the presence of a base, similar to other silylation reactions . This compound can be used as an intermediate in the synthesis of more complex molecules, particularly those involving piperidine rings.
| Synthesis Step | Description |
|---|---|
| 1. Preparation of Reactants | 3-Piperidylmethanol and tert-Butyldimethylsilyl chloride are prepared. |
| 2. Silylation Reaction | The alcohol reacts with the silyl chloride in the presence of a base (e.g., imidazole) to form the desired product. |
| 3. Purification | The product is purified using standard organic chemistry techniques (e.g., distillation, chromatography). |
Research Findings and Potential Uses
While specific research findings on Tert-Butyl-Dimethyl-(3-Piperidylmethoxy)Silane are scarce, its structure suggests potential applications in pharmaceutical synthesis or as a protecting group in organic chemistry. The piperidine ring is a common motif in many biologically active compounds, making derivatives of this compound potentially interesting for medicinal chemistry applications.
| Potential Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in synthesizing drugs containing piperidine rings. |
| Organic Synthesis | Acts as a protecting group for alcohols during complex reactions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume